- A new approach to allylamines and pyrrolidines, Liebigs Annalen der Chemie, 1986, (6), 992-1002

Cas no 100350-86-5 ((E)-1-Amino-4-chloro-2-butene Hydrochloride)

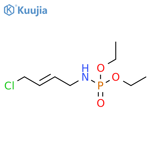

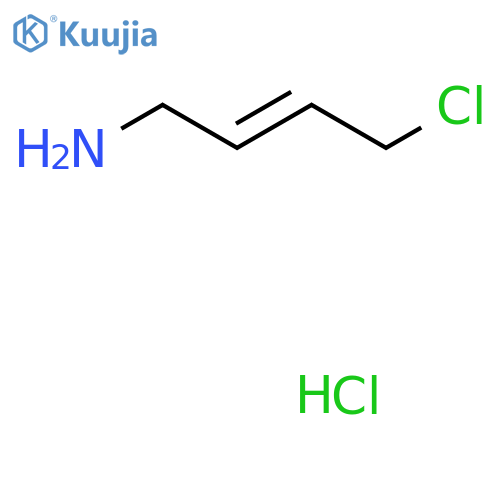

100350-86-5 structure

商品名:(E)-1-Amino-4-chloro-2-butene Hydrochloride

CAS番号:100350-86-5

MF:C4H9Cl2N

メガワット:142.026959180832

MDL:MFCD22378648

CID:5521186

(E)-1-Amino-4-chloro-2-butene Hydrochloride 化学的及び物理的性質

名前と識別子

-

- (E)-1-Amino-4-chloro-2-butene Hydrochloride

-

- MDL: MFCD22378648

- インチ: 1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1+;

- InChIKey: ZGCNYBMDGKVWFH-TYYBGVCCSA-N

- ほほえんだ: NC/C=C/CCl.Cl

(E)-1-Amino-4-chloro-2-butene Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D779859-1g |

(E)-1-Amino-4-chloro-2-butene Hydrochloride |

100350-86-5 | 95% | 1g |

$760 | 2025-02-27 | |

| eNovation Chemicals LLC | D779859-1g |

(E)-1-Amino-4-chloro-2-butene Hydrochloride |

100350-86-5 | 95% | 1g |

$760 | 2025-02-25 | |

| eNovation Chemicals LLC | D779859-1g |

(E)-1-Amino-4-chloro-2-butene Hydrochloride |

100350-86-5 | 95% | 1g |

$760 | 2024-07-20 |

(E)-1-Amino-4-chloro-2-butene Hydrochloride 合成方法

合成方法 1

はんのうじょうけん

1.1R:HCl, S:Benzene

リファレンス

(E)-1-Amino-4-chloro-2-butene Hydrochloride Raw materials

(E)-1-Amino-4-chloro-2-butene Hydrochloride Preparation Products

(E)-1-Amino-4-chloro-2-butene Hydrochloride 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

100350-86-5 ((E)-1-Amino-4-chloro-2-butene Hydrochloride) 関連製品

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100350-86-5)(E)-1-Amino-4-chloro-2-butene Hydrochloride

清らかである:99%

はかる:1g

価格 ($):827.0